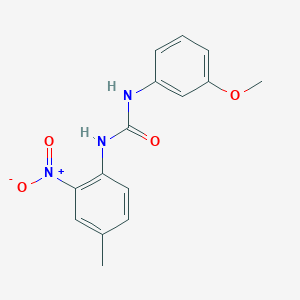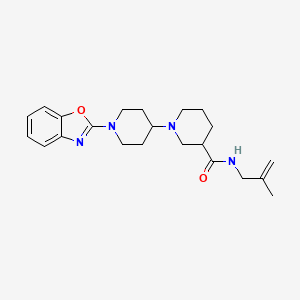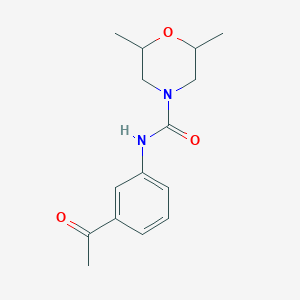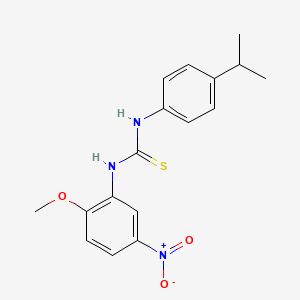
N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea
Descripción general
Descripción
N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea, also known as MNMU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNMU is a urea derivative that has been synthesized through various methods and has shown promising results in scientific research.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea has shown potential applications in various fields of scientific research, including cancer research, neuroscience, and immunology. N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea has been reported to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea has also been shown to have neuroprotective effects against oxidative stress-induced damage in neuronal cells. Additionally, N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea has been reported to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea is not fully understood, but it has been suggested that N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea exerts its effects through the inhibition of various enzymes and signaling pathways. N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation and immunity.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea has been reported to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the modulation of oxidative stress, and the inhibition of inflammation. N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea has also been shown to induce cell cycle arrest and DNA damage in cancer cells. Additionally, N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea has been reported to increase the expression of antioxidant enzymes and reduce the levels of reactive oxygen species in neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea has also been reported to exhibit low toxicity and high selectivity towards cancer cells. However, N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea has limitations in terms of its solubility and bioavailability, which may affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea research, including the development of novel N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea derivatives with improved solubility and bioavailability. N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea can also be further investigated for its potential applications in other fields, such as drug discovery and materials science. Additionally, the mechanism of action of N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea can be further elucidated to provide insights into its therapeutic potential.
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-3-(4-methyl-2-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-10-6-7-13(14(8-10)18(20)21)17-15(19)16-11-4-3-5-12(9-11)22-2/h3-9H,1-2H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUFVSFXNGOCHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC(=CC=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-(4-methyl-2-nitrophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4116835.png)
![3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid](/img/structure/B4116840.png)
![2-[(4-chlorophenyl)thio]-N-pentylpropanamide](/img/structure/B4116844.png)
![N-[2-(dimethylamino)ethyl]-N'-(4-nitrophenyl)urea](/img/structure/B4116853.png)
![N-(4-bromo-2-chlorophenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4116860.png)
![N-{1-[1-(3-phenoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4116866.png)
![dimethyl 5-{[(3-oxodecahydro-2-quinoxalinyl)acetyl]amino}isophthalate](/img/structure/B4116868.png)


![N-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4116880.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide](/img/structure/B4116886.png)
![N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4116888.png)
![N-(2-methoxy-4-nitrophenyl)-2-{2-[3-(trifluoromethyl)phenoxy]propanoyl}hydrazinecarbothioamide](/img/structure/B4116899.png)
